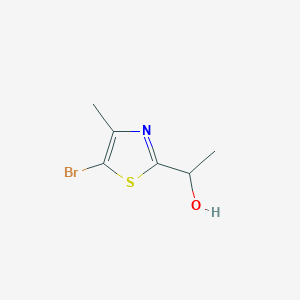

1-(5-Bromo-4-methylthiazol-2-yl)ethanol

Description

Properties

Molecular Formula |

C6H8BrNOS |

|---|---|

Molecular Weight |

222.11 g/mol |

IUPAC Name |

1-(5-bromo-4-methyl-1,3-thiazol-2-yl)ethanol |

InChI |

InChI=1S/C6H8BrNOS/c1-3-5(7)10-6(8-3)4(2)9/h4,9H,1-2H3 |

InChI Key |

YLVVEAGUPPAAHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C(C)O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination and Nucleophilic Substitution Route

The classical synthetic route begins with methyl 5-bromo-4-methylthiazole-2-carboxylate as the starting material. The bromine atom is introduced at the 5-position of the thiazole ring under controlled bromination conditions at room temperature or slightly elevated temperatures to ensure selective substitution without over-bromination. After bromination, nucleophilic substitution reactions are carried out, often under reflux, to replace suitable leaving groups with an ethyl alcohol moiety, yielding 1-(5-Bromo-4-methylthiazol-2-yl)ethanol.

One-Pot Synthesis from α-Bromomethyl Ketones and Thiosemicarbazides

An efficient and mild one-pot synthesis has been reported, where α-bromomethyl ketones react with thiosemicarbazides in ethanol without the need for metal catalysts or harsh reagents. This method avoids elemental halogens and utilizes m-chloroperoxybenzoic acid as an oxidant to facilitate the formation of the 5-bromo-thiazole ring system. The process yields highly functionalized 5-bromo-2-amino-1,3-thiazoles, which can be further transformed into the target ethanol derivative.

The general mechanism involves:

- Initial condensation of α-bromomethyl ketones with thiosemicarbazides to form thiazole intermediates.

- Oxidative bromination at the 5-position using m-chloroperoxybenzoic acid.

- Precipitation and recrystallization to purify the brominated thiazole derivatives.

Reduction of Ketone Precursors to Alcohol

Reduction of the corresponding ketone intermediate, 5-bromo-4-methylthiazole-2-acetyl ketone, can be achieved using sodium borohydride in methanol or ethanol under nitrogen atmosphere. The reduction proceeds at low temperature (0 °C) and is followed by work-up involving aqueous extraction and chromatographic purification to afford the desired 1-(5-Bromo-4-methylthiazol-2-yl)ethanol in good yields (typically 70-90%).

Alternative Synthetic Routes

Other related thiazole derivatives have been synthesized via bromination of α-active methylene ketones followed by treatment with potassium thiocyanate and condensation with primary amines in ethanol. Although this method primarily targets thiazol-2(3H)-imine derivatives, it provides insights into the versatility of thiazole ring construction and functionalization that could be adapted for the preparation of 1-(5-Bromo-4-methylthiazol-2-yl)ethanol.

Summary of Key Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of thiazole | m-Chloroperoxybenzoic acid in ethanol, RT | 70-80 | One-pot, metal-free, mild conditions |

| Nucleophilic substitution | Reflux with alcohols or nucleophiles | Variable | Facilitates installation of ethanol group |

| Reduction of ketone | Sodium borohydride in MeOH/EtOH, 0 °C to RT | 70-90 | High purity product after chromatography |

| Precipitation and recrystallization | Water addition in methanol, cooling at 4 °C | >95 | Purification step for brominated thiazoles |

Characterization and Structural Confirmation

The synthesized 1-(5-Bromo-4-methylthiazol-2-yl)ethanol is confirmed by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra show characteristic signals for the thiazole ring, methyl substituent, bromine-substituted carbon, and the ethanol side chain.

- Infrared Spectroscopy (IR): Presence of O-H stretching vibrations confirms the alcohol group; C-Br and thiazole ring vibrations are also observed.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight (~232.12 g/mol), confirming the molecular formula C6H8BrNOS.

Research Discoveries and Applications

- The bromine substituent at the 5-position enhances the electronic properties of the thiazole ring, influencing nucleophilicity and reactivity in further synthetic transformations.

- 5-Bromo-thiazole derivatives including 1-(5-Bromo-4-methylthiazol-2-yl)ethanol have shown potential as enzyme inhibitors, particularly targeting monoacylglycerol lipase with inhibitory concentrations in the micromolar range.

- The mild and catalyst-free one-pot synthesis methods facilitate rapid access to diverse brominated thiazoles, enabling medicinal chemistry exploration without the drawbacks of harsh reagents or complex purification.

Chemical Reactions Analysis

1-(5-Bromo-4-methylthiazol-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated thiazole derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but may include various substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1-(5-Bromo-4-methylthiazol-2-yl)ethanol is applied in various scientific research fields, including:

- Cell Line Studies: It is used in investigating the effects on cancer cell lines to assess cytotoxicity and potential therapeutic applications.

- Interaction studies: These studies focus on its binding affinity to various biological targets, crucial for understanding the compound's mechanism of action and its potential therapeutic applications. Such studies often include identifying potential enzyme inhibitors .

- Pharmaceutical and Agrochemical Research: Due to its unique configuration, 1-(5-Bromo-4-methylthiazol-2-yl)ethanol is valuable for targeted applications in these fields.

Synthesis and Structural Insights

The synthesis of 1-(5-Bromo-4-methylthiazol-2-yl)ethanol typically involves several steps. A study showed that brominated compounds can be synthesized efficiently from simple starting materials without using expensive catalysts or harsh conditions . X-ray data analysis has confirmed the insertion of bromine in the 5-position on the thiazole core .

Related Compounds

Several compounds share structural similarities with 1-(5-Bromo-4-methylthiazol-2-yl)ethanol:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Methylthiazole | 0.86 | Lacks bromination; simpler structure |

| 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole | 0.72 | Contains an additional hydroxyethyl group |

| (2,4-Dimethylthiazol-5-yl)methanol | 0.68 | Has two methyl groups on the thiazole ring |

| Methyl 5-bromo-4-methylthiazole-2-carboxylate | 0.69 | Contains a carboxylic acid functional group |

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylthiazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. For instance, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting the enzyme’s tertiary structure .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiazole and Heterocyclic Analogs

*Estimated based on analogs.

Key Observations:

- Heterocycles: Thiazole analogs exhibit higher polarity and basicity due to the nitrogen atom, unlike thiophene () or benzene derivatives (), which lack hydrogen-bonding acceptors .

- Substituents: The 5-bromo and 4-methyl groups are conserved in thiazole analogs, suggesting a role in steric and electronic modulation. Bromine may facilitate electrophilic substitution reactions, while methyl groups enhance lipophilicity .

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromo-4-methylthiazol-2-yl)ethanol, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, a thiazole intermediate (e.g., 2-amino-5-bromo-4-methylthiazole) can react with acetylating agents like para-nitrobenzaldehyde under reflux in PEG-400 with catalytic HCl (3–4 hours). Post-reaction, the product is hydrolyzed in ice-cold water, extracted with ethyl acetate, and recrystallized from ethanol . Key parameters include solvent polarity (PEG-400 enhances reaction efficiency) and acid catalysis. Optimization involves adjusting reflux duration, solvent volume, and purification steps (e.g., Na₂SO₄ drying).

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?

SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Single-crystal data are collected, and structures are solved via direct methods (SHELXS) or Patterson techniques. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement. For example, bromine and thiazole ring geometries are refined using high-resolution data to resolve bond lengths and angles, critical for confirming stereochemistry .

Q. What spectroscopic techniques are used to characterize 1-(5-Bromo-4-methylthiazol-2-yl)ethanol?

- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., δ ~2.5 ppm for methyl groups, δ ~6.5–7.5 ppm for aromatic protons).

- IR Spectroscopy : Identifies functional groups (e.g., OH stretch ~3200–3400 cm⁻¹, C-Br ~600 cm⁻¹).

- Mass Spectrometry : Exact mass (e.g., 233.9621 Da via HRMS) confirms molecular formula .

Advanced Questions

Q. How do solvent polarity and catalyst selection influence the yield of 1-(5-Bromo-4-methylthiazol-2-yl)ethanol?

Comparative studies show PEG-400 improves yield (vs. ethanol or methanol) due to its high boiling point and ability to stabilize intermediates. Catalytic HCl accelerates Schiff base formation in condensation reactions, while KOH in ethanol promotes cyclization in related thiazole syntheses . Contradictions arise in reaction times: some protocols require 3–4 hours , others 9 hours , suggesting substrate-dependent kinetics.

Q. What role does the bromine substituent play in the compound’s reactivity and biological activity?

The bromine atom at the 5-position of the thiazole ring enhances electrophilic substitution resistance and stabilizes the ring via electron-withdrawing effects. In analogs like 5-bromo-2-(chloromethyl)benzothiazole, bromine increases lipophilicity, improving membrane permeability in bioactivity assays. Computational studies (e.g., DFT) can model its impact on electronic properties .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like GSK-3β, where the thiazole ring aligns with hydrophobic pockets. MD simulations assess stability of hydrogen bonds between the ethanol moiety and catalytic residues. Such methods guide structural modifications for enhanced anticancer activity .

Q. What strategies address contradictions in reported synthetic yields or characterization data?

- Reproducibility Checks : Replicate protocols with strict control of humidity, temperature, and reagent purity.

- Cross-Validation : Use multiple spectroscopic techniques (e.g., XRD + NMR) to resolve ambiguities in regiochemistry.

- Meta-Analysis : Compare datasets from CAS Common Chemistry, PubChem, and crystallographic databases to identify outliers .

Q. How is the compound evaluated for anticancer activity in vitro?

- Cell Lines : Test against P19 carcinoma cells (30–40% inhibition at 1 µM) and D3 embryonic stem cells (50–60% at 400 nM) .

- Assays : MTT for viability, flow cytometry for apoptosis, and Western blot for protein expression (e.g., caspase-3 activation).

- Controls : Use cisplatin or doxorubicin as positive controls; normalize data to solvent-only groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.